Cas no 2034569-01-0 (2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide)

2-Chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position and an ethanolamine-derived side chain. The side chain incorporates a hydroxyl group and a furan-thiophene heterocyclic system, enhancing its structural complexity and potential reactivity. This compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its bifunctional heterocyclic motif for further derivatization. The presence of both electron-rich (furan, thiophene) and polar (hydroxy, amide) groups suggests utility in designing bioactive molecules with tailored solubility and binding properties. Its well-defined structure allows for precise modifications in medicinal chemistry applications.
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide structure
2034569-01-0 structure
Product name:2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
CAS No:2034569-01-0
MF:C17H14ClNO3S
MW:347.815962314606
CID:5337039

2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
    • 2-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
    • 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
    • Inchi: 1S/C17H14ClNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21)
    • InChI Key: JCRJKTYQKPRKBQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(NCC(C1=CC=C(C2=CSC=C2)O1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 411
  • XLogP3: 3.1
  • Topological Polar Surface Area: 90.7

2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6517-1090-40mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
40mg
$140.0 2023-09-08
Life Chemicals
F6517-1090-2μmol
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6517-1090-4mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
4mg
$66.0 2023-09-08
Life Chemicals
F6517-1090-5mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
5mg
$69.0 2023-09-08
Life Chemicals
F6517-1090-75mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
75mg
$208.0 2023-09-08
Life Chemicals
F6517-1090-50mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
50mg
$160.0 2023-09-08
Life Chemicals
F6517-1090-100mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
100mg
$248.0 2023-09-08
Life Chemicals
F6517-1090-10μmol
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6517-1090-3mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
3mg
$63.0 2023-09-08
Life Chemicals
F6517-1090-15mg
2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide
2034569-01-0
15mg
$89.0 2023-09-08

Additional information on 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide

Introduction to Compound with CAS No. 2034569-01-0 and Product Name: 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide

The compound with the CAS number 2034569-01-0 and the product name 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in pharmaceutical research and development. The presence of multiple functional groups, including a chloro substituent, a hydroxyl group, and a thiophene-furan heterocyclic system, makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The thiophene-furan moiety in this compound is particularly noteworthy, as it has been shown to exhibit various biological activities. For instance, derivatives of thiophene and furan have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of these heterocycles in 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide suggests that it may interact with biological targets in unique ways, making it a promising candidate for further investigation.

The chloro substituent on the benzamide ring is another critical feature of this compound. Chlorinated aromatic compounds are well-documented for their role in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. In particular, the chloro group can participate in dipole-dipole interactions and hydrogen bonding, which are essential for effective drug-receptor binding. This feature makes 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide an interesting molecule for designing novel therapeutic agents.

The hydroxyl group present in the compound also contributes to its chemical diversity. Hydroxyl-functionalized molecules often exhibit enhanced solubility and bioavailability, which are crucial factors in drug development. Additionally, the hydroxyl group can serve as a site for further derivatization, allowing chemists to tailor the properties of the molecule to specific biological targets. This flexibility makes 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide a valuable tool for medicinal chemists seeking to develop new drugs.

Current research in the field of medicinal chemistry increasingly focuses on the development of small-molecule inhibitors that target protein-protein interactions (PPIs). The unique structure of 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide suggests that it may have potential as a PPI modulator. PPIs play a crucial role in various biological processes, making them attractive targets for drug development. By interfering with these interactions, small-molecule inhibitors can potentially treat a wide range of diseases, including cancer and inflammatory disorders.

Another area of interest is the use of computational methods to predict the biological activity of novel compounds. Advanced computational techniques, such as molecular docking and quantum mechanics calculations, have become indispensable tools in modern drug discovery. These methods allow researchers to predict how a molecule will interact with its target protein at an atomic level. By leveraging these computational tools, scientists can accelerate the process of identifying promising candidates like 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide and optimize their properties for better efficacy.

In conclusion, the compound with CAS number 2034569-01-0 and product name 2-chloro-N-{2-hydroxy-2-[5-(thiophen-3-yli f furan - 4 - yl ] eth yl } benz am ide represents a significant advancement in medicinal chemistry. Its complex structure and diverse functional groups make it a versatile scaffold for further chemical modifications and biological evaluations. Recent studies highlight its potential as a therapeutic agent, particularly in the areas of PPI modulation and antimicrobial applications. With ongoing research and advancements in computational methods, this compound is poised to play a crucial role in the development of new drugs.

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